molecular formula C18H22N6O B15115770 4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole

4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole

Cat. No.: B15115770
M. Wt: 338.4 g/mol
InChI Key: JIQMDNYGYCWXGF-UHFFFAOYSA-N
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Description

4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole is a complex organic compound with a unique structure that combines several heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the cyclopenta[d]pyrimidine and pyrrolo[3,4-c]pyrrole rings, followed by their functionalization and coupling.

    Cyclopenta[d]pyrimidine Synthesis: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic conditions.

    Pyrrolo[3,4-c]pyrrole Synthesis: This involves the cyclization of suitable precursors, often using transition metal catalysts.

    Coupling and Functionalization: The final step involves coupling the synthesized core structures using reagents like carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Investigated for its properties in the development of novel materials, such as organic semiconductors.

Mechanism of Action

The mechanism by which 4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-4-(naphthalene-2-carbonyl)-1H-1,2,3-triazole
  • 2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

Uniqueness

4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole is unique due to its combination of multiple heterocyclic systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

1H-imidazol-5-yl-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C18H22N6O/c1-11-21-15-4-2-3-14(15)17(22-11)23-6-12-8-24(9-13(12)7-23)18(25)16-5-19-10-20-16/h5,10,12-13H,2-4,6-9H2,1H3,(H,19,20)

InChI Key

JIQMDNYGYCWXGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CN=CN5

Origin of Product

United States

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